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Introduction
2-Methyltetrahydrofuran-3-one, also known as coffee furanone, is a volatile organic

compound naturally present in a variety of heat-processed foods and beverages, including

roasted coffee, nuts, and beer.[1][2] It is a five-membered heterocyclic ketone recognized for its

characteristic sweet, bready, buttery, and nutty aroma profile.[3] This compound is utilized in

the food industry as a flavoring agent to impart or enhance these desirable notes in a wide

range of products. Its FEMA number is 3373 and its CAS number is 3188-00-9. This document

provides detailed application notes and experimental protocols for the evaluation and use of 2-
Methyltetrahydrofuran-3-one as a flavoring agent.

Physicochemical Properties
A summary of the key physicochemical properties of 2-Methyltetrahydrofuran-3-one is

presented in Table 1. This information is crucial for its handling, storage, and application in

various food matrices.
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Property Value Reference

Molecular Formula C₅H₈O₂ [4]

Molecular Weight 100.12 g/mol [4]

Appearance Colorless to light yellow liquid [3][4]

Odor Profile
Sweet, bready, buttery, nutty,

caramel, rum-like
[3]

Boiling Point 139 °C (lit.) [5]

Density 1.034 g/mL at 25 °C (lit.) [5]

Flash Point 38 °C [6]

Solubility

Slightly soluble in water;

soluble in alcohol and

propylene glycol

[7]

FEMA Number 3373 [4][8]

CAS Number 3188-00-9 [4][8]

Application in Food Products
2-Methyltetrahydrofuran-3-one is a versatile flavoring agent used to enhance the sensory

profile of numerous food products. Its ability to impart a cooked, roasted, and sweet character

makes it particularly suitable for applications aiming to create a more authentic and complex

flavor experience.[9]

Recommended Usage Levels
The following table provides suggested starting usage levels of 2-Methyltetrahydrofuran-3-
one in various food and beverage categories. It is important to note that optimal concentrations

will vary depending on the specific product matrix and desired flavor profile. Sensory evaluation

is recommended to determine the ideal usage level for each application.
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Food Category Suggested Usage Level (ppm)

Meat Products (Roast Beef, Pork) 2000 - 5000

Poultry 300

Coffee & Cocoa 2000

Nut Products (Hazelnut, Peanut) 200

Bakery Products As needed

Alcoholic Beverages (Rum) As needed

Dairy Products As needed

Honey Flavors 1000

Malt Flavors 500

Roasted Bell Pepper Flavors 500

French Fry Flavors 300

Almond and Pistachio Flavors 100

(Source: Data compiled from various sources, including Perfumer & Flavorist.[10][11])

Experimental Protocols
This section outlines detailed protocols for the sensory evaluation, analytical quantification, and

stability testing of 2-Methyltetrahydrofuran-3-one in food applications.

Sensory Evaluation
Sensory analysis is critical for determining the impact and consumer acceptance of 2-
Methyltetrahydrofuran-3-one in a food product. The following are standard sensory testing

methodologies.

QDA is a method used to identify, describe, and quantify the sensory attributes of a product.[12]

[13]
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Objective: To develop a comprehensive sensory profile of a food product containing 2-
Methyltetrahydrofuran-3-one.

Materials:

Food product samples with varying concentrations of 2-Methyltetrahydrofuran-3-one.

Control sample without added 2-Methyltetrahydrofuran-3-one.

Reference standards for aroma attributes (e.g., bread crust, melted butter, roasted hazelnut).

Unsalted crackers and water for palate cleansing.

Sensory evaluation booths with controlled lighting and ventilation.

Computerized data collection system or paper ballots.

Procedure:

Panelist Selection and Training:

Select 8-12 panelists based on their sensory acuity, descriptive ability, and availability.

Conduct training sessions to familiarize panelists with the product and the QDA

methodology.

Develop a consensus vocabulary (lexicon) to describe the aroma, flavor, and texture

attributes of the product. This should include terms related to the expected profile of 2-
Methyltetrahydrofuran-3-one (e.g., "bready," "buttery," "nutty," "caramel-like").

Train panelists on the use of an unstructured line scale (e.g., 15 cm) for intensity rating,

anchored with "low" and "high" at the ends.

Sample Evaluation:

Prepare and code all samples to be evaluated.

Present the samples to the panelists in a randomized and balanced order.
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Instruct panelists to evaluate each sample for the agreed-upon sensory attributes and rate

their intensity on the line scale.

Ensure panelists cleanse their palate with water and unsalted crackers between samples.

Data Analysis:

Collect the intensity ratings from all panelists.

Analyze the data using statistical methods such as Analysis of Variance (ANOVA) to

determine significant differences between samples for each attribute.

Generate spider web plots or bar graphs to visualize the sensory profiles of the different

samples.

The triangle test is a discriminative method used to determine if a sensory difference exists

between two products.[14][15]

Objective: To determine if the addition of 2-Methyltetrahydrofuran-3-one at a specific

concentration creates a perceivable difference in a food product.

Materials:

Control food product (A).

Test food product with a specific concentration of 2-Methyltetrahydrofuran-3-one (B).

Three-digit coded sample cups.

Water for palate cleansing.

Procedure:

Sample Preparation:

Prepare two sets of three samples for each panelist. One set will be two controls and one

test (AAB), and the other will be one control and two tests (ABB), or other combinations

like ABA, BAA, BAB, BBA.[14]
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The order of presentation should be randomized for each panelist.

Panelist Instruction:

Instruct panelists that they will be presented with three samples, two of which are identical

and one is different.

Ask them to taste the samples from left to right and identify the "odd" or "different" sample.

Data Analysis:

Count the number of correct identifications.

Use a statistical table for triangle tests (based on the binomial distribution) to determine if

the number of correct responses is statistically significant at a chosen confidence level

(e.g., p < 0.05).

Analytical Quantification (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation,

identification, and quantification of volatile flavor compounds like 2-Methyltetrahydrofuran-3-
one in complex food matrices.

Objective: To quantify the concentration of 2-Methyltetrahydrofuran-3-one in a food or

beverage sample.

Materials:

Gas Chromatograph coupled with a Mass Spectrometer (GC-MS).

Headspace autosampler or Solid Phase Microextraction (SPME) device.

Appropriate GC column (e.g., DB-5ms, HP-INNOWax).

Helium carrier gas.

2-Methyltetrahydrofuran-3-one analytical standard.
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Internal standard (e.g., d3-2-methyltetrahydrofuran-3-one, if available, or another suitable

compound).

Volumetric flasks and pipettes.

Solvent (e.g., dichloromethane, diethyl ether).

Procedure:

Sample Preparation (Headspace or SPME):

Headspace: Accurately weigh a known amount of the homogenized food sample into a

headspace vial. Add a known amount of internal standard. Seal the vial and incubate at a

specific temperature and time to allow volatile compounds to equilibrate in the headspace.

SPME: Place a known amount of the homogenized food sample in a vial. Add a known

amount of internal standard. Expose a SPME fiber (e.g., PDMS/DVB) to the headspace of

the sample for a specific time and temperature to adsorb the volatile compounds.[16]

GC-MS Analysis:

Injection: Introduce the headspace sample or desorb the SPME fiber into the GC inlet.

Gas Chromatography: Use a suitable temperature program to separate the volatile

compounds. A typical program might start at 40°C, hold for 2 minutes, then ramp to 250°C

at 5°C/minute.

Mass Spectrometry: Operate the mass spectrometer in either full scan mode for

identification or selected ion monitoring (SIM) mode for quantification. For quantification,

select specific ions for 2-Methyltetrahydrofuran-3-one and the internal standard.

Quantification:

Prepare a calibration curve using standard solutions of 2-Methyltetrahydrofuran-3-one
with a fixed concentration of the internal standard.

Calculate the ratio of the peak area of 2-Methyltetrahydrofuran-3-one to the peak area

of the internal standard for both the standards and the sample.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 13 Tech Support

https://www.benchchem.com/product/b1294639?utm_src=pdf-body
https://fragrancematerialsafetyresource.elsevier.com/sites/default/files/3188-00-9.pdf
https://www.benchchem.com/product/b1294639?utm_src=pdf-body
https://www.benchchem.com/product/b1294639?utm_src=pdf-body
https://www.benchchem.com/product/b1294639?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1294639?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Determine the concentration of 2-Methyltetrahydrofuran-3-one in the sample by

interpolating its peak area ratio on the calibration curve.

Stability Testing
Stability testing is essential to determine the shelf-life of 2-Methyltetrahydrofuran-3-one in a

food product under various storage conditions.

Objective: To evaluate the stability of 2-Methyltetrahydrofuran-3-one in a food product over

time at different storage temperatures.

Materials:

Food product samples containing a known initial concentration of 2-Methyltetrahydrofuran-
3-one.

Controlled temperature storage chambers (e.g., incubators, refrigerators).

GC-MS for quantification.

Procedure:

Sample Preparation and Storage:

Prepare a batch of the food product with a known concentration of 2-
Methyltetrahydrofuran-3-one.

Package the product in its final intended packaging.

Store the samples at different temperatures, for example, refrigerated (4°C), ambient (20-

25°C), and accelerated (35-40°C).[17]

Time-Point Analysis:

At specified time intervals (e.g., 0, 1, 3, 6, 9, 12 months), withdraw samples from each

storage condition.
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Quantify the concentration of 2-Methyltetrahydrofuran-3-one in each sample using the

GC-MS method described above.

Data Analysis:

Plot the concentration of 2-Methyltetrahydrofuran-3-one as a function of time for each

storage temperature.

Determine the degradation kinetics (e.g., zero-order, first-order) by fitting the data to

appropriate kinetic models.

Calculate the rate constants for degradation at each temperature.

Use the Arrhenius equation to model the temperature dependence of the degradation rate

and to predict the shelf-life at normal storage conditions based on the accelerated testing

data.

Signaling Pathways and Experimental Workflows
Olfactory Signaling Pathway
The perception of aroma compounds like 2-Methyltetrahydrofuran-3-one is initiated by the

binding of the odorant molecule to olfactory receptors (ORs), which are G-protein coupled

receptors (GPCRs) located on the cilia of olfactory sensory neurons in the nasal cavity.[18][19]

This binding event triggers a signal transduction cascade, leading to the perception of smell.

2-Methyltetrahydrofuran-3-one
(Odorant)

Olfactory Receptor
(GPCR)

Binds to G-protein (Gαolf)Activates
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Caption: Olfactory signal transduction cascade.

Sweet Taste Signaling Pathway
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Given its sweet and caramel-like notes, it is plausible that 2-Methyltetrahydrofuran-3-one
could also contribute to taste perception, likely through the sweet taste receptor, which is also a

GPCR.[20]
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Caption: Sweet taste signal transduction pathway.

Experimental Workflow for Flavor Analysis
The following diagram illustrates a typical workflow for the comprehensive analysis of 2-
Methyltetrahydrofuran-3-one as a flavoring agent.
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Caption: Workflow for flavor analysis.

Conclusion
2-Methyltetrahydrofuran-3-one is a valuable flavoring agent for creating and enhancing

sweet, bready, and nutty notes in a variety of food products. The protocols and information

provided in this document offer a comprehensive guide for researchers, scientists, and drug

development professionals to effectively evaluate and utilize this compound. Adherence to

standardized sensory and analytical methodologies is crucial for ensuring product quality,

consistency, and consumer acceptance. Further research may be beneficial to determine
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specific sensory thresholds and stability kinetics in various food matrices to further refine its

application.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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